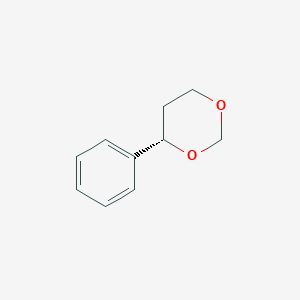

(S)-(-)-4-Phenyl-1,3-dioxane

Description

Significance of 1,3-Dioxane (B1201747) Systems in Organic Chemistry Research

The 1,3-dioxane framework, a six-membered ring containing two oxygen atoms at the 1 and 3 positions, is a fundamental heterocyclic system in organic chemistry. thieme-connect.dewikipedia.org These structures are prized for their role as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols, owing to their stability under a variety of reaction conditions, including basic, reductive, and oxidative environments, while being readily removable with acid. thieme-connect.de

Beyond their protective function, 1,3-dioxane systems are integral components of numerous natural products and bioactive molecules. thieme-connect.denih.gov The conformational behavior of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation similar to cyclohexane (B81311), has been a subject of intense study. thieme-connect.de The shorter C-O bond length compared to C-C bonds leads to more pronounced diaxial interactions, influencing the thermodynamic preference for equatorial substituents. thieme-connect.de This conformational rigidity and the electronic effects of the oxygen atoms make 1,3-dioxanes valuable scaffolds for studying stereochemical control and reaction mechanisms.

Historical Development of Chiral Cyclic Acetal (B89532) Studies

The study of chiral molecules, and by extension chiral cyclic acetals, has a rich history dating back to the 19th century. A pivotal moment was Louis Pasteur's discovery of molecular chirality in 1848, followed by his observation of biological enantioselectivity in 1857. nih.gov These early discoveries laid the groundwork for understanding how the three-dimensional arrangement of atoms in a molecule could lead to different biological activities. nih.gov

The development of organic chemistry in the latter half of the 19th century allowed for the synthesis and structural elucidation of numerous chiral compounds. nih.gov Emil Fischer's "lock-and-key" model in 1894 provided a conceptual framework for understanding the stereospecificity of enzyme-substrate interactions. nih.govresearchgate.net The early 20th century saw a proliferation of studies on stereoselectivity in biological systems. nih.gov The Easson-Stedman model, proposed in 1933, offered the first chemical structure-based explanation for enantioselectivity at receptors, further solidifying the importance of chirality in medicinal chemistry. nih.gov The thalidomide (B1683933) disaster of the 1960s tragically underscored the critical need to study the individual physiological effects of enantiomers, leading to regulatory mandates and a surge in chiral research, including the development of chiral chromatography. chromatographyonline.com The synthesis of enantiopure cyclic acetals, such as 1,4-dioxanes, from chiral starting materials has been an area of active investigation. nih.gov

Enantiomeric Specificity and the Importance of (S)-(-)-4-Phenyl-1,3-dioxane in Chiral Synthesis

This compound is a specific enantiomer, meaning it is a non-superimposable mirror image of its counterpart, (R)-(+)-4-Phenyl-1,3-dioxane. This chirality is a direct result of the stereocenter at the 4-position of the dioxane ring, which is attached to a phenyl group. The "S" designation refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

The enantiomeric purity of this compound is crucial for its application in asymmetric synthesis. In the synthesis of pharmaceuticals and other biologically active molecules, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance. Chiral auxiliaries, which are chiral molecules temporarily incorporated into a reactant to control the stereochemical outcome of a reaction, are a key strategy in asymmetric synthesis. This compound and related chiral acetals can serve as such auxiliaries or as building blocks for the synthesis of more complex chiral molecules. rsc.orgnih.gov

Overview of Key Academic Research Trajectories for Phenyl-Substituted 1,3-Dioxanes

Research into phenyl-substituted 1,3-dioxanes has followed several key trajectories, focusing on their synthesis, conformational analysis, and reactivity.

Synthesis: The Prins reaction, which involves the condensation of an alkene (like styrene) with an aldehyde (like formaldehyde), is a common method for synthesizing 4-phenyl-1,3-dioxane (B1205455). researchgate.net Various catalysts have been investigated to improve the efficiency and selectivity of this reaction, including phosphotungstic acid, HZSM-5 zeolite, and sulfonic acid-functionalized SBA-15. researchgate.net Another synthetic approach involves the cycloaddition of (α-chlorocarbonyl)phenyl ketene (B1206846) with carbonyl compounds to generate 5-phenyl-1,3-dioxane-4,6-dione derivatives. tandfonline.com

Conformational Analysis: The conformation of phenyl-substituted 1,3-dioxanes has been a subject of significant academic interest. Studies on 5-phenyl-1,3-dioxane have revealed that the phenyl group prefers to lie over the dioxane ring, allowing for a stabilizing, nonclassical C-H···O hydrogen bond between an ortho-hydrogen of the phenyl ring and a ring oxygen. nih.gov The strength of this interaction can be tuned by adding electron-withdrawing or electron-donating substituents to the phenyl ring, which in turn affects the conformational energy of the aryl group. nih.gov

Reactivity and Applications: The reactivity of phenyl-substituted 1,3-dioxanes has also been explored. For instance, the reaction of 4-phenyl-1,3-dioxane with acetic anhydride (B1165640) has been studied. acs.org Furthermore, these compounds have been used as precursors in the synthesis of other valuable molecules. For example, 5-(1,3-dioxan-2-yl)-3-phenylisoxazole has been used in the synthesis of bioactive fluorinated isoxazoles. academie-sciences.fr The 1,3-dioxane moiety can also be found in novel bacterial topoisomerase inhibitors, highlighting their potential in medicinal chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-phenyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJRILMVFLGCJY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCO[C@@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 4 Phenyl 1,3 Dioxane and Chiral 1,3 Dioxanes

Stereoselective and Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. For 1,3-dioxanes, several powerful strategies have been developed to achieve high levels of stereoselection and enantioselection. These include the asymmetric Prins reaction, organocatalytic pathways, and the use of chiral auxiliaries.

Asymmetric Prins Reaction Approaches to 1,3-Dioxanes

The Prins reaction, involving the electrophilic addition of an aldehyde or ketone to an alkene, is a classical method for the formation of 1,3-dioxanes. beilstein-journals.org Its asymmetric variant has emerged as a potent tool for the synthesis of chiral 1,3-dioxanes. A significant breakthrough in this area has been the development of a catalytic asymmetric intermolecular Prins reaction. acs.orgnih.govorganic-chemistry.orgacs.org

A notable example is the reaction of styrenes with paraformaldehyde, which can be catalyzed by chiral Brønsted acids to produce 1,3-dioxanes in good yields and with high enantioselectivities. acs.orgacs.org These enantioenriched 1,3-dioxanes can be subsequently converted to valuable optically active 1,3-diols. acs.orgnih.govacs.org

The success of the asymmetric Prins reaction hinges on the design of the chiral catalyst. Confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have proven to be particularly effective. acs.orgacs.orgacs.orgorganic-chemistry.org These highly acidic catalysts create a confined chiral microenvironment that enables the reaction of even unactivated aldehydes. acs.orgorganic-chemistry.org

Initial investigations with various established chiral Brønsted acids, such as phosphoric acids and disulfonimides, showed no conversion in the reaction between styrene (B11656) and paraformaldehyde. acs.org However, the confined iIDP catalyst, (S,S)-iIDP, afforded the desired 4-phenyl-1,3-dioxane (B1205455) with a promising enantiomeric ratio, which spurred further optimization of the catalyst structure. acs.org Introducing a bromine atom on the 3,3'-aryl ring of the catalyst led to enhanced reactivity and enantioselectivity. acs.org

The scope of the iIDP-catalyzed Prins reaction is broad, tolerating various substituted styrenes. acs.org Aryl olefins are particularly good substrates, while alkyl-substituted alkenes are generally unreactive under the optimized conditions. acs.orgnih.gov

The mechanism of the Prins reaction has been a subject of extensive study. beilstein-journals.org In the asymmetric variant catalyzed by iIDP Brønsted acids, a concerted, highly asynchronous mechanism is proposed, rather than a stepwise pathway involving a discrete carbocation intermediate. acs.orgnih.govorganic-chemistry.orgacs.org

Isotope labeling experiments and computational studies suggest that the reaction proceeds through the addition of an acid-activated formaldehyde (B43269) oligomer to the olefin. acs.orgnih.govacs.org The chiral catalyst controls the facial selectivity of the olefin attack on the activated formaldehyde, thereby dictating the stereochemical outcome of the reaction. The proposed mechanism involves the formation of a six-membered transition state. nih.gov

The key to the high stereocontrol is the confined chiral environment provided by the iIDP catalyst, which effectively shields one face of the reacting partners, leading to a highly enantioselective transformation.

Organocatalytic Pathways for Chiral Dioxane Formation

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.netnih.gov While the direct organocatalytic asymmetric synthesis of 1,3-dioxanes is an area of ongoing research, organocatalysis plays a crucial role in the synthesis of chiral precursors, particularly chiral 1,3-diols, which can then be converted to the desired dioxanes. nih.govresearchgate.net

For instance, a novel strategy for the synthesis of enantiomerically pure 1,3-diols involves an asymmetric aldol (B89426) reaction catalyzed by a proline-derived organocatalyst. nih.govresearchgate.net These chiral 1,3-keto alcohols can then be stereoselectively reduced to the corresponding chiral 1,3-diols with high enantiomeric purity. nih.gov These diols are then readily converted to chiral 1,3-dioxanes through acetalization.

Another approach involves the organocatalytic formal [3+2] cycloaddition to synthesize chiral 1,3-dioxolanes, a related class of heterocyclic compounds. nih.gov This highlights the potential of organocatalysis in the broader field of chiral acetal (B89532) and ketal synthesis.

Chiral Auxiliary-Mediated Synthesis of 1,3-Dioxane (B1201747) Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral compounds, including precursors to 1,3-dioxanes. nih.govharvard.edunumberanalytics.com

A common approach involves the use of a chiral auxiliary to direct a diastereoselective reaction, followed by the removal of the auxiliary to yield the enantiomerically enriched product. For example, pseudoephedrine can be used as a chiral auxiliary in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids and alcohols, which can serve as precursors for chiral 1,3-diols and subsequently 1,3-dioxanes. harvard.edu

The choice of the chiral auxiliary is critical for achieving high diastereoselectivity. Evans oxazolidinones and Oppolzer's camphorsultam are other examples of effective chiral auxiliaries used in a variety of asymmetric transformations that can lead to chiral building blocks for 1,3-dioxane synthesis. wikipedia.org

Optimized Acetalization and Ketalization Protocols

The final step in the synthesis of 1,3-dioxanes from their corresponding 1,3-diols is the acetalization or ketalization reaction. Efficient and mild protocols are essential to avoid racemization or degradation of the chiral products.

A variety of methods have been developed for the formation of 1,3-dioxanes from carbonyl compounds and 1,3-propanediol (B51772) derivatives. Traditional methods often rely on acid catalysis. organic-chemistry.org However, for sensitive substrates, milder conditions are preferred.

N-Bromosuccinimide (NBS) has been shown to be an efficient catalyst for the chemoselective conversion of carbonyl compounds to 1,3-dioxanes under nearly neutral conditions. organic-chemistry.org This method is particularly useful for substrates containing acid-sensitive functional groups. The reaction proceeds via an in situ acetal exchange process using ethyl orthoformate and 1,3-propanediol. organic-chemistry.org

Formation from Chiral 1,3-Diols and Carbonyl Precursors

The synthesis of chiral 1,3-dioxanes, including (S)-(-)-4-Phenyl-1,3-dioxane, frequently relies on the reaction between a chiral 1,3-diol and a carbonyl-containing compound. researchgate.net This method is fundamental to creating the stereochemistry of the final product. The inherent chirality of the 1,3-diol directs the formation of the desired enantiomer of the 1,3-dioxane.

A variety of synthetic strategies have been developed to produce enantiomerically pure chiral 1,3-diols, which are crucial starting materials. nih.gov These methods often involve asymmetric reduction of β-hydroxy ketones or 1,3-diketones. researchgate.netnih.gov For instance, the use of chiral organocatalysts, such as proline derivatives in combination with metal triflates, can facilitate asymmetric aldol reactions to produce chiral β-hydroxy ketones with high enantiomeric excess. nih.gov Subsequent stereoselective reduction of these keto-alcohols, for example with chiral oxazaborolidine reagents, yields the desired chiral 1,3-diols with high purity. nih.gov

Once the chiral 1,3-diol is obtained, it can be reacted with a suitable carbonyl precursor, such as an aldehyde or ketone, in the presence of an acid catalyst to form the 1,3-dioxane ring. wikipedia.orgthieme-connect.de The choice of carbonyl compound will determine the substituent at the C2 position of the dioxane ring.

Condensation Reactions with Carbonyl Compounds and 1,3-Propanediol Derivatives

A primary and widely utilized method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation reaction between a carbonyl compound (aldehyde or ketone) and a 1,3-propanediol derivative. wikipedia.orgorganic-chemistry.org This reaction, often referred to as acetalization or ketalization, is a reversible process. To drive the reaction towards the formation of the 1,3-dioxane, water, a byproduct of the reaction, is typically removed. A common technique involves using a Dean-Stark apparatus in refluxing toluene (B28343) with an acid catalyst like p-toluenesulfonic acid. organic-chemistry.org

Various Brønsted and Lewis acids can be employed as catalysts for this transformation. organic-chemistry.org Examples include sulfuric acid, hydrochloric acid, and phosphotungstic acid. researchgate.netgoogle.com For instance, phosphotungstic acid has been shown to be an effective catalyst for the Prins condensation of styrene with formalin to produce 4-phenyl-1,3-dioxane, achieving high conversion and selectivity. researchgate.net The catalyst in this system could be recycled multiple times without a significant loss in activity. researchgate.net

The reaction conditions, including the choice of solvent and catalyst, can influence the yield and selectivity of the desired 1,3-dioxane. For example, the condensation of α-methylstyrene with acetaldehyde (B116499) using a strongly acidic cation exchange resin as a catalyst results in different isomer ratios depending on the solvent (toluene vs. hexane) and reaction temperature. google.com

Chemoselectivity can also be achieved with certain catalytic systems. For instance, using N-bromosuccinimide (NBS) as a catalyst allows for the efficient conversion of carbonyl compounds to 1,3-dioxanes under nearly neutral conditions, which is advantageous for substrates containing acid-sensitive functional groups. organic-chemistry.org This method has demonstrated the ability to selectively protect aldehydes in the presence of ketones. organic-chemistry.org

Green Chemistry Approaches in 1,3-Dioxane Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, and the synthesis of 1,3-dioxanes is no exception. Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances.

One strategy involves the use of more benign solvents and catalysts. For example, the use of ethanol (B145695) as a solvent in the condensation of carbonyl compounds with vicinal diols has been shown to result in high yields and significantly reduced reaction times. scilit.com Furthermore, bio-based solvents are being explored as greener alternatives to traditional fossil-based solvents. rsc.org

The use of reusable catalysts is another key aspect of green chemistry. As mentioned previously, phosphotungstic acid can be recovered and reused in the synthesis of 4-phenyl-1,3-dioxane. researchgate.net Similarly, gluconic acid aqueous solution has been reported as an effective and reusable solvent and catalyst for the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org

Another innovative green approach is the upcycling of polymers like polyoxymethylene (POM) as a C1 synthon. researchgate.net Bismuth triflate-catalyzed glycolysis of POM using bio-derived diols has been demonstrated to produce cyclic acetals, presenting a sustainable alternative to using formaldehyde directly. researchgate.net

Multi-Component Reactions (MCRs) for Complex Dioxane Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to construct complex molecular architectures. In the context of 1,3-dioxane synthesis, MCRs can be employed to generate intricate dioxane-containing frameworks.

For example, a three-component reaction involving aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328) can proceed via a tandem Knoevenagel condensation and Michael addition to yield 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org This reaction has been successfully carried out using a reusable gluconic acid aqueous solution as both the solvent and catalyst. clockss.org

Another example is the Rh(II)-catalyzed asymmetric three-component cascade reaction of ylides, aldehydes, and carboxylic acids to synthesize chiral 1,3-dioxoles. rsc.orgnih.gov While this produces a related five-membered ring system, the principle of combining multiple components in a single, stereocontrolled transformation highlights the potential of MCRs for accessing diverse heterocyclic structures. These reactions often proceed with high efficiency and enantioselectivity, offering a powerful tool for building molecular complexity. rsc.orgnih.gov

Derivatization Strategies for Functionalized (S)-(-)-4-Phenyl-1,3-dioxanes

The this compound scaffold can be further modified to introduce a variety of functional groups, leading to a diverse range of derivatives with potentially new properties and applications. Derivatization can occur at different positions of the 1,3-dioxane ring.

For instance, the phenyl group at the C4 position can be substituted with various functional groups to study structure-activity relationships. The synthesis of 4,6-diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions illustrates this approach, where the aryl groups can be varied. nih.gov

Functionalization can also be achieved at the C2 position by choosing different carbonyl precursors in the initial condensation reaction. wikipedia.org The reaction of o-phthaldialdehyde with 2-substituted-1,3-propanediols leads to the formation of bis-1,3-dioxane derivatives, where the substituents on the propanediol (B1597323) backbone introduce additional functionality. researchgate.netresearchgate.net

Furthermore, the 1,3-dioxane ring itself can participate in reactions. For example, the acetal functionality can be cleaved under acidic conditions to deprotect the original carbonyl and diol moieties. organic-chemistry.org This lability allows for the use of the 1,3-dioxane as a protecting group in multi-step syntheses. thieme-connect.de

The table below summarizes some examples of derivatization strategies:

| Starting Material | Reagent(s) | Product Type | Reference |

| Racemic 2,2-difluoro-1,3-diphenyl-1,3-propanediol | Liquid crystal-like ketone or 2,2-dimethoxypropane | 4,6-Diphenyl-5,5-difluoro-1,3-dioxanes | nih.gov |

| o-Phthaldialdehyde | 2-Substituted-1,3-propanediols | Bis-1,3-dioxane derivatives | researchgate.netresearchgate.net |

| 1,3-Diol | Methoxymethylphenylsulfide, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), dibutylhydroxytoluene (BHT) | Methylene acetals of diols | organic-chemistry.org |

These derivatization strategies enable the synthesis of a wide array of functionalized (S)-(-)-4-Phenyl-1,3-dioxanes and related compounds, expanding their utility in various areas of chemical research.

Stereochemical Analysis and Control in 4 Phenyl 1,3 Dioxane Systems

Diastereoselective Control in 1,3-Dioxane (B1201747) Synthesis

The synthesis of 4-phenyl-1,3-dioxane (B1205455) can be achieved through the Prins condensation of styrene (B11656) with formaldehyde (B43269). researchgate.net This reaction, often catalyzed by acids such as phosphotungstic acid, can yield the desired product with high selectivity. researchgate.net When additional stereocenters are present in the starting materials or are formed during the reaction, diastereoselective control becomes a critical consideration. Diastereoselectivity refers to the preferential formation of one diastereomer over another. msu.edu

In the context of substituted 1,3-dioxanes, the relative orientation of substituents on the ring dictates the diastereomeric relationship. The chair-like conformation of the 1,3-dioxane ring often leads to a thermodynamic preference for substituents to occupy equatorial positions to minimize steric hindrance. thieme-connect.de

Table 1: Catalysts for the Synthesis of 4-Phenyl-1,3-dioxane via Prins Condensation

| Catalyst | Conversion of Styrene (%) | Selectivity to 4-Phenyl-1,3-dioxane (%) |

|---|---|---|

| Phosphotungstic acid | 87.3 | 98.9 |

| SBA-15-SO3H | Nearly 100 | Nearly 100 |

| Iodine | High | High |

| Triflic acid (TfOH) | High | Not specified |

This table summarizes the effectiveness of various catalysts in the synthesis of 4-phenyl-1,3-dioxane, with data sourced from a study on Prins condensation. researchgate.net

Enantioselective Control and Enantiomeric Excess Determination

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. nih.gov For (S)-(-)-4-Phenyl-1,3-dioxane, this would involve a synthetic route that preferentially forms the (S)-enantiomer. This can be achieved using chiral catalysts, auxiliaries, or starting materials derived from the chiral pool. wikipedia.org

The enantiomeric purity of a sample is quantified by its enantiomeric excess (e.e.), which is the difference in the mole fractions of the two enantiomers. youtube.com It is a measure of how much one enantiomer is present in excess of the racemic mixture. youtube.com

Determining the enantiomeric excess of this compound requires analytical techniques capable of distinguishing between the two enantiomers. Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for this purpose. semanticscholar.org These techniques employ a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for their quantification.

Table 2: Factors Affecting Enantiomeric Purity

| Factor | Description |

|---|---|

| Enantioselectivity of the reaction | The inherent preference of a reaction to form one enantiomer over the other. nih.gov |

| Enantiomeric excess of starting materials/catalysts | The purity of chiral substances used in the synthesis directly impacts the product's purity. nih.gov |

| Potential for racemization | The tendency of the product to lose its enantiomeric purity under the reaction or work-up conditions. nih.gov |

This table outlines the key factors that influence the final enantiomeric purity of a chiral compound, based on information regarding enantioselective reactions. nih.gov

Cis-Trans Isomerism in Substituted 1,3-Dioxanes

Cis-trans isomerism, also known as geometric isomerism, can arise in substituted 1,3-dioxanes when there are at least two substituents on the ring. libretexts.org This type of isomerism describes the relative orientation of these substituents with respect to the plane of the ring. youtube.com

In a disubstituted 1,3-dioxane, if two substituents are on the same side of the ring's plane, they are designated as cis. libretexts.org If they are on opposite sides, they are termed trans. libretexts.org The rigid, chair-like conformation of the 1,3-dioxane ring restricts free rotation, making these isomers distinct and separable. libretexts.org

For example, in a 2,4-disubstituted 1,3-dioxane, both the substituent at C2 and the phenyl group at C4 can be either cis or trans to each other. The thermodynamic stability of these isomers is often influenced by the preference of bulky substituents to occupy the equatorial position to minimize steric strain.

Asymmetric Induction in Reactions Involving the Dioxane Ring

Asymmetric induction, also known as asymmetric synthesis, is the process by which a chiral element in a reaction influences the formation of a new chiral center, leading to a preferential formation of one stereoisomer. msu.eduwikipedia.org The chiral (S)-4-phenyl-1,3-dioxane moiety can act as a source of chirality, inducing stereoselectivity in reactions at other parts of the molecule or in reactions where the dioxane ring itself participates.

The chiral environment created by the (S)-4-phenyl-1,3-dioxane can direct the approach of reagents, leading to the selective formation of one enantiomer or diastereomer. This principle is a cornerstone of modern asymmetric synthesis. wikipedia.org Chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, often employ rigid ring systems like 1,3-dioxanes to effectively transmit chiral information. wikipedia.org

The stereoselective opening of chiral dioxane acetals, for instance, can be mediated by a chiral Lewis acid, leading to the enantioselective formation of ring-cleavage products. nih.gov This demonstrates how the inherent chirality of the dioxane system can be leveraged to control stereochemistry in subsequent transformations.

Conformational Landscape of 4 Phenyl 1,3 Dioxane

Chair, Twist-Boat, and Other Conformer Energy Profiles

The six-membered ring of 1,3-dioxane (B1201747), like cyclohexane (B81311), is not planar and adopts several conformations to relieve ring strain. The most stable conformation is the chair form. libretexts.org Other higher-energy conformations include the twist-boat (or skew-boat), the boat, and the half-chair. libretexts.orgwikipedia.org

For substituted 1,3-dioxanes such as 4-phenyl-1,3-dioxane (B1205455), the primary conformations of interest are the chair forms, where the substituent can occupy either an axial or an equatorial position. The global minimum on the potential energy surface (PES) for 4-phenyl-1,3-dioxane corresponds to the equatorial chair conformer (Ceq). researchgate.net Local minima are associated with the axial chair (Cax) and various twist conformations (e.g., 1,4-twist and 2,5-twist). researchgate.net The half-chair and boat conformations typically represent transition states or high-energy intermediates on the potential energy surface. wikipedia.orgresearchgate.net

Computational studies using quantum-chemical methods have been employed to determine the energy profiles of these conformers. A study at the RHF/6-31G(d) level of theory identified that the 1,4-twist conformer has the highest energy among the chair and twist forms for 5-phenyl-1,3-dioxane, a related compound. researchgate.net The energy difference between the chair and twist-boat conformations in the parent 1,3-dioxane is approximately 4.9 kcal/mol, which is lower than that in cyclohexane (5.7 kcal/mol) due to the shorter C-O bond lengths. thieme-connect.de The half-chair conformation is the most strained and represents the energy barrier for the chair-to-chair interconversion, being roughly 45 kJ/mol (about 10.7 kcal/mol) less stable than the chair form in cyclohexane. libretexts.org

Table 1: Relative Conformational Energies

| Conformation | Relative Energy (vs. Chair) | Stability | Notes |

|---|---|---|---|

| Chair | ~0 kJ/mol | Most Stable | Lowest energy conformation with minimal angle and torsional strain. libretexts.org |

| Twist-Boat | ~23 kJ/mol (5.5 kcal/mol) | Less Stable | Higher in energy than the chair form due to steric and torsional strain. libretexts.orglibretexts.org |

| Boat | >23 kJ/mol | Unstable | Less stable than the twist-boat due to flagpole steric interactions and torsional strain. libretexts.orgyoutube.com |

| Half-Chair | ~45 kJ/mol (10.7 kcal/mol) | Least Stable | Highest energy transition state for ring flipping. libretexts.org |

Note: Energy values are based on cyclohexane as a model and may vary slightly for 4-phenyl-1,3-dioxane. The relative stability order remains the same.

Conformational Equilibria and Interconversion Dynamics

The conformational flexibility of the 1,3-dioxane ring allows for interconversion between different conformers, most notably the "ring-flipping" or "chair-flipping" process between the two chair forms. wikipedia.org In (S)-(-)-4-Phenyl-1,3-dioxane, this involves the phenyl group moving between the equatorial and axial positions. At room temperature, this equilibrium is rapid. wikipedia.org

The interconversion from a chair to a twist-boat conformation requires overcoming a significant energy barrier, passing through the high-energy half-chair transition state. wikipedia.org Quantum chemical studies on 4-phenyl-1,3-dioxane have identified six distinct pathways for the conformational isomerization between the equatorial and axial chair forms. epa.gov These pathways involve traversing through various twist-form intermediates. epa.gov

Early electron spin resonance (ESR) studies on the 4-phenyl-1,3-dioxane anion radical revealed restricted rotation between the 1,3-dioxane and benzene (B151609) rings, with a calculated activation energy of 180 ± 110 cal/mol. This indicates a relatively low barrier for the rotation of the phenyl group itself, which is a separate dynamic process from the ring inversion.

Substituent Effects on Ring Conformation and Equilibria

Influence of the 4-Phenyl Moiety

The presence and orientation of the phenyl group at the C4 position significantly influence the conformational equilibrium of the dioxane ring. Like most substituents on a six-membered ring, the bulky phenyl group generally prefers the equatorial position to minimize steric interactions. However, the situation in 1,3-dioxanes is more complex.

In the case of 5-phenyl-1,3-dioxanes, it has been shown that an axial phenyl group can be stabilized by a nonclassical C-H···O hydrogen bond between an ortho-hydrogen on the phenyl ring and one of the dioxane's oxygen atoms. nih.gov This stabilizing interaction causes the phenyl group to prefer a conformation where it lies over the dioxane ring. nih.gov While this specific study focused on the 5-position, similar weak intramolecular interactions could influence the conformational preference of the 4-phenyl substituent. The presence of two shorter C-O bonds in the 1,3-dioxane ring, compared to C-C bonds in cyclohexane, leads to more pronounced diaxial interactions between substituents at C2 and axial substituents at C4 and C6. thieme-connect.de

Anomeric and Stereoelectronic Effects in 1,3-Dioxanes

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in the conformation of 1,3-dioxanes. The anomeric effect, a key stereoelectronic phenomenon, describes the preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position. rsc.org This is generally explained by a stabilizing hyperconjugative interaction between a lone pair (n) on an endocyclic oxygen atom and the antibonding orbital (σ) of the axial C-X bond (n -> σ). rsc.org

While the classic anomeric effect applies to the C2 position, related stereoelectronic interactions are observed throughout the ring. For instance, computational studies have highlighted the importance of various hyperconjugative interactions in explaining bond lengths and conformational preferences in 1,3-dioxanes. acs.orgacs.org These include interactions like σC-H -> σC-O and n(O) -> σC-H. acs.orgacs.org A phenomenon known as the "reverse Perlin effect" has been observed in some 1,3-heterosubstituted cyclohexanes, where axial protons have larger one-bond C-H coupling constants than equatorial protons, contrary to the usual trend. acs.org This has been attributed to hyperconjugative interactions that elongate the equatorial C5-H bond. acs.orgacs.org The role of a homoanomeric n(p) -> σ*C(5)-H(eq) interaction is considered particularly important in 1,3-dioxane. acs.orgacs.orgnih.gov

Solvent Effects on Conformational Preferences

The surrounding solvent medium can influence the position of the conformational equilibrium. The polarity of the solvent can affect the relative stability of conformers with different dipole moments. While 1,4-dioxane (B91453) is nonpolar, 1,3-dioxane is a polar molecule. clockss.org However, studies comparing the two have shown that the static dielectric constant of a solvent is not always a satisfactory descriptor of polarity at the molecular level. clockss.org Monte Carlo simulations indicated that the electrostatic interactions of a 1,3-dioxane molecule are surprisingly similar whether it is dissolved in polar 1,3-dioxane or nonpolar 1,4-dioxane. clockss.org This suggests that for some systems, the effect of solvent on conformational equilibria may be less pronounced than simple electrostatic models would predict. Despite this, changes in solvent can still shift equilibria, for example by disrupting or promoting intramolecular hydrogen bonds that stabilize a particular conformer.

Metal Ion Coordination Effects on 1,3-Dioxane Conformation

The oxygen atoms in the 1,3-dioxane ring can act as Lewis bases, coordinating with metal ions. This coordination can significantly alter the conformational preferences of the ring. Studies on 5-substituted-2-phenyl-1,3-dioxanes have shown that the presence of various metal salts can shift the conformational equilibrium. researchgate.net For example, in 5-carboxy-1,3-dioxane, complexation with Ag+, Li+, and Ca2+ ions was found to increase the stability of the conformer with an axial substituent. researchgate.net Similarly, for 5-hydroxy-1,3-dioxane, Mg2+, Ag+, and Zn2+ ions stabilized the axial conformer. researchgate.net This stabilization is a result of the energetic and structural consequences of the metal cation coordinating to the oxygen atoms. researchgate.net Although this research was conducted on 5-substituted dioxanes, the principle of metal ion coordination influencing ring conformation is broadly applicable to other substituted 1,3-dioxanes, including this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Dioxane |

| Cyclohexane |

| 1,4-Dioxane |

| 5-Phenyl-1,3-dioxane |

| 2-tert-Butyl-5-aryl-1,3-dioxane |

| 5-Carboxy-1,3-dioxane |

| 5-Hydroxy-1,3-dioxane |

| 5-Substituted-2-phenyl-1,3-dioxane |

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and stereochemical analysis of (S)-(-)-4-Phenyl-1,3-dioxane in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, conformation, and dynamic behavior of the molecule.

¹H NMR for Proton Chemical Shifts and Coupling Constants in Stereochemical Assignments

Proton (¹H) NMR spectroscopy is instrumental in defining the stereochemistry of the 1,3-dioxane (B1201747) ring. The chemical shifts (δ) and spin-spin coupling constants (J) of the protons are highly sensitive to their spatial orientation, whether they are in an axial or equatorial position. In the case of 1,3-dioxane derivatives, the protons on the heterocyclic ring often exhibit an AX splitting pattern, and the differences in chemical shifts between the equatorial and axial protons are a key diagnostic feature. researchgate.net The analysis of these parameters, often guided by the n+1 rule for spin-spin coupling, allows for the assignment of specific protons to their respective positions within the ring's conformation. docbrown.info For instance, the coupling constants between adjacent protons (vicinal coupling) are dependent on the dihedral angle between them, a relationship described by the Karplus equation. This allows for the differentiation between cis and trans isomers based on the magnitude of the observed J-values. libretexts.org

Table 1: Representative ¹H NMR Data for 1,3-Dioxane Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.5-5.0 | m | - |

| H-4 (axial) | 3.5-4.0 | m | - |

| H-4 (equatorial) | 4.0-4.5 | m | - |

| H-5 (axial) | 1.3-1.8 | m | - |

| H-5 (equatorial) | 1.8-2.3 | m | - |

| H-6 (axial) | 3.5-4.0 | m | - |

| H-6 (equatorial) | 4.0-4.5 | m | - |

| Phenyl-H | 7.2-7.5 | m | - |

Note: The exact chemical shifts and coupling constants for this compound can vary depending on the solvent and experimental conditions. The data presented are typical ranges for related 1,3-dioxane structures.

¹³C NMR for Carbon Chemical Shifts and Conformational Insights

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. The chemical shift of each carbon atom is influenced by its local electronic environment and hybridization. The ¹³C NMR spectrum of a 1,3-dioxane derivative will show distinct signals for the different carbon atoms in the molecule, including those in the phenyl group and the dioxane ring. chemicalbook.comdocbrown.info The positions of the signals, particularly for the C4, C5, and C6 carbons of the dioxane ring, can offer insights into the preferred conformation of the ring. docbrown.info For example, the chemical shifts can help confirm the chair conformation, which is generally the most stable for six-membered rings.

Table 2: Typical ¹³C NMR Chemical Shifts for a 4-Phenyl-1,3-dioxane (B1205455) Moiety

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 93-95 |

| C-4 | 75-80 |

| C-5 | 30-35 |

| C-6 | 65-70 |

| Phenyl (ipso) | 140-145 |

| Phenyl (ortho) | 125-130 |

| Phenyl (meta) | 128-130 |

| Phenyl (para) | 127-129 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and specific substitution patterns.

Dynamic NMR Spectroscopy for Conformational Exchange Barriers

This compound, like other 1,3-dioxane derivatives, can undergo conformational changes, primarily ring inversion between two chair forms. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational exchange processes and to determine the energy barriers associated with them. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for the axial and equatorial protons of each conformer may be observed. As the temperature increases, the rate of exchange increases, leading to broadening of the signals and eventually their coalescence into a single time-averaged signal at higher temperatures. The analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy for the conformational isomerization. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have revealed pathways for the conformational isomerizations of equatorial and axial chair conformers and have estimated the potential barriers to this process. researchgate.net

Nuclear Overhauser Effect (NOE) Studies for Proximity and Stereochemistry

The Nuclear Overhauser Effect (NOE) is an NMR technique that provides information about the spatial proximity of atoms within a molecule. wikipedia.orgucl.ac.uk It relies on the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å. libretexts.org In the context of this compound, NOE experiments, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for confirming stereochemical assignments. wikipedia.orgipb.pt By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to map out the through-space interactions. For example, an NOE between a proton on the phenyl ring and a proton on the dioxane ring would provide strong evidence for a specific conformation where these groups are in close proximity. This technique is crucial for unambiguously determining the relative stereochemistry of substituents on the dioxane ring. ipb.pt

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map, from which the positions of all atoms in the molecule can be determined with high accuracy. For this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. mdpi.com This data can confirm the chair conformation of the 1,3-dioxane ring and the equatorial or axial preference of the phenyl substituent. researchgate.net It is important to note that the conformation observed in the solid state may not always be the same as the predominant conformation in solution, as crystal packing forces can influence the molecular geometry. researchgate.net

Mass Spectrometry Techniques in Stereochemical Differentiation (e.g., Differential Mass Spectrometry)

While conventional mass spectrometry is primarily used to determine the molecular weight and fragmentation pattern of a molecule, more advanced techniques can be employed for stereochemical differentiation. Differential mass spectrometry, for instance, has been used to study the stereochemistry of 1,3-dioxane derivatives. researchgate.net This method involves comparing the mass spectra of different stereoisomers and correlating the observed differences with their calculated enthalpies of formation for the primary fragment ions. researchgate.net By analyzing the fragmentation patterns and the relative intensities of the resulting ions, it is possible to distinguish between cis and trans isomers. This approach, often combined with quantum-chemical calculations, provides a valuable tool for stereochemical analysis, complementing the information obtained from NMR and X-ray crystallography. researchgate.net

Computational Chemistry and Theoretical Modeling of 4 Phenyl 1,3 Dioxane

Ab Initio and Density Functional Theory (DFT) Calculations for Energetics and Geometries

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the electronic structure and energetics of molecules from first principles, without the need for empirical parameters. These methods have been instrumental in understanding the conformational preferences and spectroscopic properties of 4-phenyl-1,3-dioxane (B1205455).

The conformational flexibility of the 1,3-dioxane (B1201747) ring, coupled with the orientation of the phenyl substituent, gives rise to a complex potential energy surface (PES) for 4-phenyl-1,3-dioxane. Computational studies have been conducted to map out this surface and identify the stable conformers and the transition states connecting them.

A study of the PES of 4-phenyl-1,3-dioxane using non-empirical quantum chemical methods at the RHF/STO-3G and 6-31G(d) levels of theory has revealed six energetically distinct pathways for the conformational isomerization between the equatorial and axial chair forms. inpressco.comepa.gov These pathways involve various twist and boat intermediates. The chair conformer with the phenyl group in the equatorial position is generally the most stable.

Quantum-chemical studies on the potential energy surface of 5-alkyl- and 5-phenyl-1,3-dioxanes at the RHF/6-31G(d) level of theory have identified two primary pathways for the conformational isomerization of the equatorial and axial chair conformers. researchgate.net The energy parameters for the inversion of related 5-substituted 1,3-dioxanes provide insight into the energy barriers involved in these processes. While specific data for the (S)-(-)-4-phenyl enantiomer is not detailed, the general principles apply. The following table illustrates typical energy parameters for the inversion of a phenyl-substituted 1,3-dioxane ring, which involves transitions through various non-chair conformations.

| Conformer/Transition State | Relative Energy (kcal/mol) at RHF/6-31G(d) |

|---|---|

| Equatorial Chair (Ceq) | 0.0 |

| Axial Chair (Cax) | 1.3 |

| 1,4-Twist (1,4-T) | 5.9 |

| 2,5-Twist (2,5-T) | 4.0 |

| Transition State (TS-1) | 9.3 |

| Transition State (TS-2) | 10.9 |

This table presents illustrative relative energy values for different conformations and transition states of a phenyl-substituted 1,3-dioxane, based on data from related systems. researchgate.net The equatorial chair conformation is the most stable.

DFT calculations are widely used to predict NMR chemical shifts, which can be a valuable tool for structure elucidation and assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. By calculating the shielding for a reference compound like tetramethylsilane (B1202638) (TMS), the chemical shifts for the molecule of interest can be predicted.

For 4-phenyl-1,3-dioxane, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. chemicalbook.comchemicalbook.com The accuracy of these predictions depends on the chosen functional and basis set. nih.gov Generally, a good correlation between the calculated and experimental chemical shifts can be achieved, aiding in the correct assignment of the NMR signals. researchgate.net For complex molecules, considering the Boltzmann-weighted average of chemical shifts over the different populated conformers can improve the accuracy of the prediction. nih.gov

Below is an illustrative table comparing hypothetical experimental and DFT-calculated ¹³C NMR chemical shifts for 4-phenyl-1,3-dioxane.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

|---|---|---|

| C2 | 94.1 | 94.5 |

| C4 | 76.5 | 77.0 |

| C5 | 27.8 | 28.1 |

| C6 | 66.8 | 67.2 |

| C-ipso | 140.2 | 140.5 |

| C-ortho | 125.9 | 126.2 |

| C-meta | 128.5 | 128.8 |

| C-para | 127.8 | 128.1 |

This table provides a hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for 4-phenyl-1,3-dioxane, demonstrating the predictive power of computational methods.

Molecular Mechanics (MM) Force Field Development and Validation for 1,3-Dioxanes

Molecular mechanics (MM) methods offer a computationally less expensive alternative to quantum mechanical calculations for studying large systems or for performing long molecular dynamics simulations. The accuracy of MM methods relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system.

The General Amber Force Field (GAFF) is a popular choice for organic molecules and is designed to be compatible with the Amber force fields for biomolecules. The development of a force field involves the parameterization of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are typically derived from a combination of experimental data and high-level quantum mechanical calculations.

While a specific force field exclusively for (S)-(-)-4-Phenyl-1,3-dioxane is not commonly available, the GAFF can be used to model this compound. The validation of the force field would involve comparing the calculated properties, such as conformational energies and geometries, with experimental data or high-level quantum mechanical calculations. For 1,3-dioxane systems, it is particularly important that the force field accurately reproduces the torsional potentials for the ring and the substituent, as these govern the conformational preferences.

An illustrative table of some key GAFF atom types relevant for modeling 4-phenyl-1,3-dioxane is provided below.

| GAFF Atom Type | Description | Element |

|---|---|---|

| c3 | sp³ carbon | C |

| ca | sp² aromatic carbon | C |

| os | sp³ oxygen in ether/ester | O |

| h1 | hydrogen on sp³ carbon with 1 aliphatic neighbor | H |

| ha | hydrogen on aromatic carbon | H |

This table shows examples of GAFF atom types that would be used in a molecular mechanics simulation of 4-phenyl-1,3-dioxane.

Analysis of Stereoelectronic Interactions (e.g., Hyperconjugation, n→σ* Effects)

Stereoelectronic effects, such as hyperconjugation and n→σ* interactions, play a crucial role in determining the structure, stability, and reactivity of 1,3-dioxane systems. These interactions involve the delocalization of electrons from a filled orbital to a nearby empty or partially filled orbital.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate these interactions. By transforming the calculated molecular orbitals into a set of localized bonding, lone pair, and antibonding orbitals, NBO analysis can quantify the strength of these delocalization effects in terms of stabilization energies.

In 4-phenyl-1,3-dioxane, important stereoelectronic interactions include:

n → σ interactions:* The delocalization of electron density from the lone pairs of the oxygen atoms (n) into the antibonding orbitals of adjacent C-C or C-H bonds (σ*). These interactions are particularly significant in determining the anomeric and gauche effects.

Hyperconjugation: The interaction of the σ electrons of C-H or C-C bonds with adjacent empty or partially occupied p-orbitals or σ* orbitals. In the case of the phenyl substituent, π-system interactions with the dioxane ring orbitals are also important.

A hypothetical table of NBO analysis results for key stereoelectronic interactions in the equatorial conformer of 4-phenyl-1,3-dioxane is presented below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | σ(C2-H) | 2.5 |

| LP(1) O1 | σ(C6-C5) | 1.8 |

| LP(1) O3 | σ(C2-H) | 2.6 |

| LP(1) O3 | σ(C4-C5) | 1.9 |

| σ(C5-H) | σ(C4-O3) | 0.8 |

| π(C-ipso-C-ortho) | σ(C4-C5) | 0.5 |

This table illustrates the type of data obtained from an NBO analysis, showing the stabilization energies for key hyperconjugative interactions in 4-phenyl-1,3-dioxane. LP denotes a lone pair.

Solvation Models in Computational Conformational Analysis

The conformation and properties of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to account for these effects in theoretical calculations. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a given dielectric constant.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used in conformational analysis due to their computational efficiency. q-chem.com In these models, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the solvent are calculated. The choice of solvation model can impact the calculated conformational energies and may alter the predicted equilibrium between different conformers. researchgate.netresearchgate.net For instance, polar solvents may stabilize conformers with larger dipole moments.

The effect of different solvents on the relative energy of the equatorial and axial conformers of 4-phenyl-1,3-dioxane can be investigated using these models. A hypothetical comparison is shown in the table below.

| Solvent | Dielectric Constant (ε) | ΔE (Cax - Ceq) (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 1.30 |

| Dioxane | 2.2 | 1.25 |

| Chloroform | 4.8 | 1.18 |

| Methanol | 32.7 | 1.05 |

| Water | 78.4 | 1.02 |

This table provides a hypothetical illustration of how the relative energy difference between the axial and equatorial conformers of 4-phenyl-1,3-dioxane might change with solvent polarity, as calculated using an implicit solvation model.

Reactivity Profiles and Reaction Mechanisms of 1,3 Dioxane Derivatives

Ring-Opening Reactions of 1,3-Dioxanes

The cleavage of the 1,3-dioxane (B1201747) ring is a fundamental reaction that allows for the unmasking of the constituent 1,3-diol and carbonyl compound or the formation of new functional groups. These reactions are typically acid-catalyzed and can be influenced by various factors, including the nature of the substituents and the reagents employed. thieme-connect.deugent.beorganic-chemistry.org

The ring-opening of substituted 1,3-dioxanes can proceed through different regioselective pathways, leading to a variety of products. The selectivity of the cleavage is often dictated by the substitution pattern on the dioxane ring and the reaction conditions. For instance, in the case of 4-phenyl-1,3-dioxane (B1205455), cleavage can theoretically occur at either the O1-C2 or the O3-C2 bond. The presence of the phenyl group at the C4 position can influence the stability of potential cationic intermediates, thereby directing the regioselectivity of the cleavage. researchgate.net

The diversification of products arises from the subsequent reactions of the ring-opened intermediates. Depending on the nucleophiles present in the reaction medium, the intermediate can be trapped to form various derivatives. For example, in the presence of water, hydrolysis leads to the corresponding 1,3-diol and aldehyde. nih.govnih.gov If alcohols are used as solvents, the formation of mono-ethers of the 1,3-diol can be achieved.

A variety of reagents and catalysts are employed to effect the ring-opening of 1,3-dioxanes. These can be broadly categorized into acidic catalysts and reducing agents.

Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are effective catalysts for the cleavage of 1,3-dioxanes. nrochemistry.comcdnsciencepub.com They function by coordinating to one of the oxygen atoms of the dioxane ring, which facilitates the cleavage of the C-O bond and the formation of a carbocation intermediate. cdnsciencepub.com The choice of Lewis acid can influence the selectivity and efficiency of the reaction. For example, frustrated Lewis pairs have been shown to induce the ring-opening of 1,4-dioxane (B91453). acs.org

Brønsted Acids: Protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used to catalyze the hydrolysis of 1,3-dioxanes to their corresponding diols and carbonyl compounds. nrochemistry.com The reaction is typically reversible. nih.gov

Hydride Reductions: The combination of a Lewis acid with a hydride source, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can lead to the reductive cleavage of 1,3-dioxanes to yield hydroxy ethers. cdnsciencepub.com The regioselectivity of this reductive opening is influenced by the steric and electronic properties of the substituents on the dioxane ring. researchgate.net For instance, the hydrogenolysis of 1,3-dioxolanes by LiAlH₄-AlCl₃ is faster than that of the corresponding 1,3-dioxanes. cdnsciencepub.comlookchem.com

| Reagent/Catalyst | Reaction Type | Products |

| Lewis Acids (e.g., AlCl₃, BF₃) | Acetal (B89532) Cleavage | Carbocation Intermediates |

| Brønsted Acids (e.g., H₂SO₄) | Hydrolysis | 1,3-Diol and Aldehyde |

| LiAlH₄/AlCl₃ | Reductive Cleavage | Hydroxy Ethers |

Table 1: Common Reagents and Catalysts for 1,3-Dioxane Ring Opening

The mechanism of acetal cleavage in 1,3-dioxanes under acidic conditions is believed to proceed through the formation of an oxocarbenium ion intermediate. cdnsciencepub.comlookchem.com The reaction is initiated by the protonation or coordination of a Lewis acid to one of the oxygen atoms of the dioxane ring. This is followed by the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile to give the ring-opened product. cdnsciencepub.com

In the case of reductive cleavage with LiAlH₄ and a Lewis acid, the mechanism is thought to involve the formation of a complex between the Lewis acid and the acetal, leading to the generation of a carbocationic species that is subsequently reduced by the hydride. cdnsciencepub.com The rate-determining step in the hydrogenolysis of 1,3-dioxolanes and 1,3-dioxanes by LiAlH₄-AlCl₃ is believed to be the formation of the oxocarbonium ion. cdnsciencepub.comlookchem.com

Prins Reaction Mechanisms and Intermediates in Dioxane Formation

The Prins reaction is a key method for the synthesis of 1,3-dioxanes, including 4-phenyl-1,3-dioxane, through the acid-catalyzed reaction of an alkene with an aldehyde. beilstein-journals.orgwikipedia.org The reaction of styrene (B11656) with formaldehyde (B43269), for example, yields 4-phenyl-1,3-dioxane. beilstein-journals.orgresearchgate.net

The mechanism of the Prins reaction has been the subject of considerable study. beilstein-journals.orgacs.org It is generally accepted to proceed through an electrophilic addition of the protonated aldehyde to the alkene, forming a β-hydroxy carbocation intermediate. nrochemistry.combrandeis.edu This intermediate can then undergo several competing reaction pathways. In the presence of an excess of the aldehyde, the carbocation can be trapped by a second molecule of the aldehyde to form a hemiacetal intermediate, which then cyclizes to the 1,3-dioxane product. beilstein-journals.orgwikipedia.org

Recent computational studies using DFT calculations have provided more detailed insights into the reaction mechanism. nih.govbeilstein-journals.orgnih.gov These studies suggest that the reaction may proceed through a concerted pathway to form a 1,3-diol, which then reacts with a second molecule of formaldehyde to form a hemiacetal intermediate. This hemiacetal then undergoes ring closure to afford the 1,3-dioxane. nih.govbeilstein-journals.org The stability of this hemiacetal intermediate is calculated to be nearly the same as that of the final 1,3-dioxane product, suggesting a possible equilibrium between these two species. nih.gov

| Catalyst | Styrene Conversion (%) | 4-Phenyl-1,3-dioxane Selectivity (%) | Reference |

| Phosphotungstic Acid | 87.3 | 98.9 | researchgate.net |

| SBA-15-SO₃H | ~100 | ~100 | researchgate.net |

Table 2: Catalytic Performance in the Synthesis of 4-Phenyl-1,3-dioxane via the Prins Reaction

Rearrangement Reactions of 1,3-Dioxane Systems

1,3-Dioxane systems can undergo various rearrangement reactions, often catalyzed by acids. These rearrangements can lead to the formation of other heterocyclic systems or acyclic isomers. For instance, the catalytic isomerization of m-dioxanes to β-alkoxy aldehydes has been reported. acs.org Additionally, the rearrangement of certain benzo-1,3-dioxan derivatives can lead to the formation of benzofurans. rsc.org The specific nature of the rearrangement is highly dependent on the substitution pattern of the 1,3-dioxane and the reaction conditions employed.

Reactions of the Phenyl Substituent in 4-Phenyl-1,3-dioxanes

The phenyl group in 4-phenyl-1,3-dioxanes can undergo typical electrophilic aromatic substitution reactions. However, the reactivity and regioselectivity of these reactions can be influenced by the 1,3-dioxane ring, which can act as a directing group. The conformational preference of the phenyl group can also play a role. Studies on 5-phenyl-1,3-dioxane have shown that the phenyl group can prefer an axial orientation to participate in a stabilizing C-H···O hydrogen bond with a ring oxygen atom. nih.gov

Furthermore, the phenyl group can be modified through various synthetic transformations. For instance, direct fluorination of the isoxazole (B147169) ring in a system containing a 5-(1,3-dioxan-2-yl) substituent has been achieved, demonstrating that the dioxane moiety can be compatible with such functionalization reactions. academie-sciences.fr

Applications of S 4 Phenyl 1,3 Dioxane As a Chiral Synthon in Organic Synthesis

Role as Chiral Auxiliaries and Protecting Groups in Asymmetric Transformations

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. rsc.org (S)-(-)-4-Phenyl-1,3-dioxane can function effectively in this capacity. The core of its function lies in the 1,3-dioxane (B1201747) ring, a six-membered cyclic acetal (B89532). researchgate.net This structure serves as a robust protecting group for 1,3-diols or carbonyl compounds under various conditions. researchgate.net

The protection is achieved by reacting a carbonyl compound (like an aldehyde or ketone) with (S)-1-phenyl-1,3-propanediol, or by reacting a 1,3-diol with benzaldehyde (B42025) in the presence of an acid catalyst. Once the (S)-4-phenyl-1,3-dioxane moiety is installed, its own chirality, originating from the stereocenter at C4, can influence subsequent reactions on the molecule. The bulky phenyl group at the chiral center creates a sterically defined environment, forcing incoming reagents to approach from a less hindered direction. This leads to the formation of one stereoisomer in preference to another in processes like alkylation, aldol (B89426) reactions, or cycloadditions.

After the desired stereoselective transformation is complete, the auxiliary can be chemically removed, typically through acid-catalyzed hydrolysis, to reveal the newly formed chiral center and regenerate the chiral 1,3-diol precursor. rsc.org The stability of the 1,3-dioxane ring under certain conditions, contrasted with its lability under others, is key to its utility as a protecting group. researchgate.net

Table 1: Chemical Stability of the 1,3-Dioxane Protecting Group

| Condition | Stability |

| Basic Media | Stable |

| Reductive Conditions | Stable |

| Oxidative Conditions | Stable |

| Organometallic Reagents | Stable |

| Acidic Conditions (Brønsted or Lewis) | Labile (Cleaved) |

Precursors for the Stereoselective Synthesis of Optically Active 1,3-Diols and Polyols

Optically active 1,3-diols are crucial structural motifs found in a vast array of natural products and pharmacologically active molecules, including polyketides, which exhibit a wide range of biological activities. rsc.orgresearchgate.net The stereoselective synthesis of these diols is a significant goal in organic chemistry. rsc.orgresearchgate.net

This compound is a direct precursor to the chiral synthon (S)-1-phenyl-1,3-propanediol. More importantly, derivatives of this compound, which can be synthesized through various methods including the Prins reaction between styrene (B11656) and an aldehyde, serve as protected forms of more complex chiral 1,3-diols. researchgate.net An enantioselective Prins reaction, for example, can produce an enantioenriched 4-phenyl-1,3-dioxane (B1205455) derivative. researchgate.net Subsequent cleavage of the acetal ring under acidic conditions liberates the free 1,3-diol without disturbing its newly established stereochemistry. researchgate.net This strategy provides a reliable pathway to access these valuable chiral building blocks with high enantiomeric purity. nih.govresearchgate.net

This approach is particularly valuable as it allows for the synthesis of 1,3-diols that are key intermediates in the production of important pharmaceuticals. For instance, (S)-1-phenyl-1,3-propanediol and its derivatives are pivotal intermediates in the synthesis of drugs like atomoxetine (B1665822) and fluoxetine. researchgate.net

Table 2: Synthesis of Chiral 1,3-Diols from 1,3-Dioxane Precursors

| Precursor | Reaction | Product | Significance |

| Enantioenriched (S)-4-phenyl-1,3-dioxane | Acid-catalyzed ring-opening | (S)-1-Phenyl-1,3-propanediol | Intermediate for drugs like atomoxetine and fluoxetine. researchgate.net |

| Substituted chiral 1,3-dioxane | Hydrolysis | Chiral syn-1,3-diol derivative | Ubiquitous motif in polyketide natural products. researchgate.net |

| Chiral homoallylic alcohol | CO₂ fixation / Bromocyclization | Halogenated chiral syn-1,3-diol derivative | Versatile building block for complex natural products and drugs. researchgate.net |

Building Blocks for Complex Molecular Architectures and Synthetic Intermediates

The concept of using small, well-defined chiral molecules as foundational building blocks is central to the total synthesis of complex natural products. nih.gov this compound exemplifies such a building block. Its rigid, chair-like conformation and defined stereochemistry provide a reliable scaffold upon which greater molecular complexity can be built. researchgate.net

Synthetic chemists can utilize this compound not just as a transient auxiliary, but as a core structural element that is incorporated into the final target molecule. By performing chemical modifications at other positions of the dioxane ring (e.g., at the C2 position) or on the phenyl group, its chiral framework can be elaborated into more complex structures. For instance, conformationally restricted tricyclic systems have been prepared from 1,3-dioxane precursors to study how the three-dimensional arrangement of pharmacophoric elements affects biological activity at σ₁ and NMDA receptors. nih.gov This demonstrates the use of the dioxane skeleton as a template for designing and synthesizing complex molecules with specific biological targets. nih.gov The ability to use such synthons allows for a modular and efficient approach to assembling intricate molecular architectures. nih.govportico.org

Table 3: Examples of Complex Architectures from Chiral Building Blocks

| Building Block Class | Synthetic Strategy | Resulting Architecture | Application / Significance |

| Chiral Pool Terpenes | Multi-step total synthesis | Complex terpene natural products | Access to biologically active compounds from abundant starting materials. nih.gov |

| Chiral 1,3-Dioxolan-4-ones | Michael Addition / Fragmentation | Chiral ketones and lignan (B3055560) building blocks | Acts as a chiral acyl anion or ketene (B1206846) equivalent. mdpi.com |

| Conformationally Restricted 1,3-Dioxanes | Intramolecular transacetalization | Tricyclic 2,6-epoxy-3-benzoxocines | Probing bioactive conformations for receptor antagonists. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-(-)-4-Phenyl-1,3-dioxane?

- Methodological Answer : The Prins reaction is a highly efficient method for synthesizing 1,3-dioxanes. For this compound, stereochemical control can be achieved using Brønsted acid catalysts under mild conditions. Evidence from Prins reaction studies shows yields exceeding 80% with enantiomeric excess (ee) >90% when chiral catalysts are employed . Alternative methods include sulfonic acid-functionalized mesoporous SBA-15 catalysts, which enhance selectivity for 4-phenyl derivatives via acid-mediated cyclization .

Q. How can NMR spectroscopy be used to confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- 1H NMR : Key signals include a doublet at δ 4.86 ppm (J = 6.4 Hz) and δ 5.17 ppm (J = 6.4 Hz) corresponding to the dioxane ring protons. Aromatic protons appear as a multiplet at δ 7.24–7.29 ppm .

- 13C NMR : The dioxane oxygen-bearing carbons resonate at δ 76.3 ppm, while the phenyl carbons appear between δ 133.2–142.4 ppm .

- Enantiomeric purity can be confirmed using chiral HPLC or polarimetry.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : this compound is sensitive to light, heat, and air. Store under inert gas (e.g., argon) at 0–10°C in amber vials to prevent decomposition. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do computational models explain the thermal decomposition pathways of 4-Phenyl-1,3-dioxane derivatives?

- Methodological Answer : Density Functional Theory (DFT) studies on related 5-nitro-1,3-dioxanes reveal that decomposition proceeds via cleavage of the dioxane ring, with Gibbs free energy barriers of ~25–30 kcal/mol. For 4-Phenyl-1,3-dioxane, substituent effects (e.g., electron-withdrawing groups) lower activation energy by stabilizing transition states. Computational workflows (e.g., B3LYP/6-31G**) are critical for predicting decomposition products .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for 4-Phenyl-1,3-dioxane derivatives?

- Methodological Answer : Discrepancies between X-ray crystallography (solid-state) and NMR (solution-phase) data often arise from conformational flexibility. For example, macrocycles containing dispiro-1,3-dioxane units show chair-to-boat transitions in solution, altering NMR coupling constants. Hybrid analysis using dynamic NMR (DNMR) and molecular dynamics simulations reconciles these differences .

Q. How can enantiomeric purity be optimized during large-scale synthesis for pharmacological studies?

- Methodological Answer :

- Catalyst Screening : Chiral Brønsted acids (e.g., phosphoric acids) improve ee values via asymmetric induction .

- Process Optimization : Continuous-flow reactors enhance reproducibility by maintaining strict temperature/pH control, reducing racemization risks .

- Analytical Validation : Combine chiral GC-MS and circular dichroism (CD) spectroscopy to validate ee >99% .

Safety and Handling

Q. What safety protocols are recommended for handling nitro- or bromo-substituted dioxane derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., nitrosamines).

- Waste Disposal : Neutralize reactive intermediates (e.g., bromides) with 10% sodium thiosulfate before disposal .

Notes

- Contradictions in analytical data require multi-technique validation (e.g., NMR, XRD, computational modeling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.